molecular formula C12H8BrN3OS B2884809 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034403-14-8

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide

Cat. No.: B2884809
CAS No.: 2034403-14-8
M. Wt: 322.18
InChI Key: PVHZHSLAZSALIR-UHFFFAOYSA-N
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Description

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the pyrazolo[1,5-a]pyridine core, followed by bromination and subsequent coupling with thiophene-2-carboxamide. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS/c13-8-5-11(18-7-8)12(17)15-9-2-4-16-10(6-9)1-3-14-16/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZHSLAZSALIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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